![molecular formula C18H16N2O3 B2540233 1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-49-6](/img/structure/B2540233.png)
1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one, also known as N-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. N-1 belongs to the class of spiro compounds, which are known to exhibit diverse biological activities. Its unique chemical structure and properties make it a promising candidate for drug development.
Scientific Research Applications
Organocatalytic Synthesis and Biological Activities
Organocatalytic Approaches : Studies on spiro[pyrrolidin-3,3'-oxindoles] emphasize the development of enantioselective organocatalytic synthesis methods. These approaches allow for the rapid construction of spirooxindole derivatives with high enantiopurity and structural diversity, showcasing their potential in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).
Biological Activities : Several studies have synthesized spiro[pyrrolidin-2,3'-oxindoles] and tested them for various biological activities. Notably, some compounds exhibited promising antibacterial, antifungal, antimalarial, and antitubercular activities, comparable to established standard drugs (S. Haddad et al., 2015).
Synthesis of Complex Heterocycles
- One-Pot Synthesis : Innovative one-pot synthesis methods have been developed to create libraries of dispiro compounds, combining oxindole pyrrolidine with other heterocycles. These methods yield structurally complex and biologically relevant heterocycles efficiently, highlighting the utility of spiro compounds in generating novel therapeutic agents (G. Uma Rani et al., 2016).
Structural Characterization and Crystal Structures
- Crystal Structure Analysis : Research on spiro[indoline-3, 2'-pyrrolidin]-2-one derivatives, a structure closely related to 1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one, involves detailed investigation into their crystal structures. These studies provide insights into the molecular geometry, hydrogen bonding, and stabilization mechanisms of spiro compounds, which are crucial for designing compounds with desired biological activities (J. Sundar et al., 2011).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1’-nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that 1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-15-10-18(23-16-6-2-1-5-14(15)16)7-9-20(12-18)17(22)13-4-3-8-19-11-13/h1-6,8,11H,7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSTYZUVBDWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one |
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